molecular formula C7H3BrFNS B2762841 6-Bromo-7-fluoro-1,3-benzothiazole CAS No. 2306278-05-5

6-Bromo-7-fluoro-1,3-benzothiazole

Cat. No.: B2762841
CAS No.: 2306278-05-5
M. Wt: 232.07
InChI Key: KFZIUJDNZGMEMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-7-fluoro-1,3-benzothiazole is a chemical compound with the molecular formula C7H3BrFNS and a molecular weight of 232.08 . It is used in research and not intended for human or veterinary use.


Synthesis Analysis

The synthesis of benzothiazole derivatives, including this compound, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a thiazole ring. The benzene ring is substituted at the 6th position with a bromine atom and at the 7th position with a fluorine atom .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 232.08 . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Antitumor Properties

  • Fluorinated 2-(4-aminophenyl)benzothiazoles, including derivatives of 6-Bromo-7-fluoro-1,3-benzothiazole, have demonstrated potent cytotoxic properties in vitro against certain human breast cancer cell lines (Hutchinson et al., 2001).

Spectroscopic and Photophysical Properties

  • Halogen-substituted derivatives of benzothiazoles, including this compound, have shown blue-shifted electronic absorption and fluorescence emission maxima. These properties are useful in designing fluorophores for various applications (Misawa et al., 2019).

Antimicrobial Activity

  • Fluorinated Benzothiazolo Imidazole Compounds, which are structurally similar to this compound, have demonstrated promising antimicrobial activity (Sathe et al., 2011).

DNA Microarrays

  • Cationic conjugated polymers incorporating benzothiazole structures have been synthesized for use in label-free DNA microarrays. These polymers, which may include derivatives like this compound, are important in biotechnological applications (Liu & Bazan, 2006).

Fluorescent Probes

  • Benzothiazole derivatives have been applied in the development of fluorescent probes for sensing pH and metal cations. These applications are essential in various biochemical and environmental monitoring processes (Tanaka et al., 2001).

Soil and Ground Water Tracing

  • Fluorinated derivatives of benzoic acid, which are structurally related to benzothiazoles, have been used as nonreactive tracers in soil and ground water studies. Their use helps in understanding the movement of water in these environments (Bowman & Gibbens, 1992).

Fluorescent Chemosensors

  • Benzothiazole-based AIEgens (aggregation-induced emission luminogens) are used for the sensitive detection of pH fluctuations in biosamples and neutral water samples. These compounds are crucial in biomedical and environmental sensing technologies (Li et al., 2018).

Safety and Hazards

The safety data sheet for 6-Bromo-7-fluoro-1,3-benzothiazole indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary targets of 6-Bromo-7-fluoro-1,3-benzothiazole are various enzymes involved in bacterial metabolic pathways . These include dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . These enzymes play crucial roles in bacterial growth and survival, making them ideal targets for antibacterial agents.

Mode of Action

This compound interacts with its targets by inhibiting their activity This inhibition disrupts the normal functioning of the bacterial cell, leading to its death

Biochemical Pathways

The affected pathways are those associated with the targeted enzymes. For instance, the inhibition of DNA gyrase disrupts DNA replication, while the inhibition of dihydroorotase affects pyrimidine biosynthesis . The downstream effects of these disruptions include impaired bacterial growth and eventual cell death.

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of essential biochemical pathways, leading to impaired bacterial growth and survival . At the cellular level, this can result in morphological changes, loss of membrane integrity, and ultimately, cell death.

Properties

IUPAC Name

6-bromo-7-fluoro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNS/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZIUJDNZGMEMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1N=CS2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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